molecular formula C9H7F3 B1348526 3-(Trifluoromethyl)styrene CAS No. 402-24-4

3-(Trifluoromethyl)styrene

Cat. No. B1348526
CAS RN: 402-24-4
M. Wt: 172.15 g/mol
InChI Key: ARHOUOIHKWELMD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)styrene is a chemical compound with the molecular formula C9H7F3 . It is a versatile synthetic intermediate used for the preparation of more complex fluorinated compounds .


Synthesis Analysis

α-Trifluoromethylstyrene derivatives, including 3-(Trifluoromethyl)styrene, have been synthesized and utilized in C–F bond activation in a CF3 group, mainly including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . Another synthesis method involves the electrophilic activation of TMS Ethers of (Trifluoromethyl)benzyl Alcohols in Brønsted Acids .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)styrene can be represented by the InChIKey ARHOUOIHKWELMD-UHFFFAOYSA-N . The compound has a molecular weight of 172.15 g/mol .


Chemical Reactions Analysis

3-(Trifluoromethyl)styrene has been involved in chemoselective catalytic hydrodefluorination reactions to construct gem-difluoroalkenes and terminal monofluoroalkenes . It has also been used in the polymerization process .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)styrene has a molecular weight of 172.15 g/mol, and its exact mass is 172.04998471 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : α-Trifluoromethylstyrene derivatives, such as 3-(Trifluoromethyl)styrene, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group .
    • Methods of Application : The methods of application mainly include anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts . Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have also been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
    • Results or Outcomes : The outcomes of these methods have led to the synthesis of more complex fluorinated compounds .
  • Material Science

    • Summary of Application : 3-(Trifluoromethyl)styrene is used in the production of hydrogel hydrophilic ophthalmic lenses .
    • Methods of Application : The functionality of ophthalmic lens materials is improved by adding various monomers, including 3-(Trifluoromethyl)styrene, to the basic monomer materials used as the materials for hydrogel hydrophilic ophthalmic lenses at different ratios .
    • Results or Outcomes : The photophysical properties of the prepared hydrophilic hydrogel lens were measured and analyzed .
  • Fluorinated Hyperbranched Polymers

    • Summary of Application : 3-(Trifluoromethyl)styrene is used in the synthesis of fluorinated hyperbranched polymers .
    • Methods of Application : The specific methods of application are not detailed, but it typically involves polymerization reactions where 3-(Trifluoromethyl)styrene is used as a monomer .
    • Results or Outcomes : The outcome is the production of fluorinated hyperbranched polymers .
  • Safety Engineering

    • Summary of Application : In the field of safety engineering, 3-(Trifluoromethyl)styrene is studied for its properties and potential hazards .
    • Methods of Application : This involves conducting various tests and analyses to understand the properties of 3-(Trifluoromethyl)styrene and how it interacts with other substances .
    • Results or Outcomes : The results contribute to the development of safety measures and guidelines for handling and using 3-(Trifluoromethyl)styrene .
  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines (TFMP), which can be synthesized from 3-(Trifluoromethyl)styrene, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Methods of Application : The synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries involve various chemical reactions . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Safety Engineering

    • Summary of Application : In the field of safety engineering, 3-(Trifluoromethyl)styrene is studied for its properties and potential hazards .
    • Methods of Application : This involves conducting various tests and analyses to understand the properties of 3-(Trifluoromethyl)styrene and how it interacts with other substances .
    • Results or Outcomes : The results contribute to the development of safety measures and guidelines for handling and using 3-(Trifluoromethyl)styrene .

Safety And Hazards

3-(Trifluoromethyl)styrene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It also poses a moderate fire hazard when exposed to heat or flame .

Future Directions

The future directions of 3-(Trifluoromethyl)styrene research could involve further exploration of its synthesis methods and applications in organic synthetic chemistry . Its use in the construction of other fluorine-containing molecules could also be a potential area of study .

properties

IUPAC Name

1-ethenyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHOUOIHKWELMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334518
Record name 3-(Trifluoromethyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)styrene

CAS RN

402-24-4
Record name 3-(Trifluoromethyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)styrene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
M Wiacek, D Wesolek, S Rojewski… - Journal of Applied …, 2015 - Wiley Online Library
Chemical modification based on incorporation of flame retardants (FR) into the polymer backbone was used in order to reduce polystyrene flammability. 3‐(trifluoromethyl)styrene (StCF …
Number of citations: 2 onlinelibrary.wiley.com
MJ Lee, SY Park, AY Sung - Micromachines, 2022 - mdpi.com
This research was conducted for the synthesis and application of ophthalmic lens materials with improved oxygen permeability and durability. Polyvinylpyrrolidone (PVP), N-vinyl-2-…
Number of citations: 1 www.mdpi.com
A Tagaya, K Koike, Y Koike… - Polymers for Advanced …, 2017 - Wiley Online Library
Transparent thermoplastic polymers that exhibit no birefringence are ideal for optical components such as optical films for liquid crystal displays and various lenses. Copolymerization of …
Number of citations: 9 onlinelibrary.wiley.com
N Kandaswamy, N Raveendiran - International Scholarly …, 2014 - downloads.hindawi.com
Synthesis of random biscoumarin copolyester bearing pendant 3-(trifluoromethyl)styrene was prepared by the reaction of biscoumarin monomer 3 and hydroquinone 5 with azeloyl …
Number of citations: 1 downloads.hindawi.com
E Plunkett, TS Kale, Q Zhang, HE Katz… - Applied Physics …, 2019 - pubs.aip.org
… In this work, we have applied this approach to poly(3-trifluoromethyl styrene) (P3TFMS) to … The homopolymer P3TFMS and a crosslinkable copolymer, poly(3-trifluoromethyl styrene)-co-4…
Number of citations: 9 pubs.aip.org
AI Rakhimov, NA Rakhimova, VS Belousova… - Online journal “Fluorine … - notes.fluorine1.ru
Abstracts: A Quantum-chemical calculation of some trifluoromethylstyrene molecules: 2-(trifluoromethyl) styrene, 3-(trifluoromethyl) styrene, 4-(trifluoromethyl) styrene was first …
Number of citations: 0 notes.fluorine1.ru
VA Babkin, AV Kozhukhova, DS Andreev, AV Ignatov… - Fluorine notes, 2019 - elibrary.ru
A Quantum-chemical calculation of some trifluoromethylstyrene molecules: 2-(trifluoromethyl) styrene, 3-(trifluoromethyl) styrene, 4-(trifluoromethyl) styrene was first performed by the …
Number of citations: 6 elibrary.ru
ET McBee, RA Sanford - Journal of the American Chemical …, 1950 - ACS Publications
A simple method for the quantitative recovery of the carbon dioxide produced by the oxidation of certain glycosides and polyhydroxy compounds through the use of lead tetraacetate is …
Number of citations: 10 pubs.acs.org
C Chi - 2018 - jscholarship.library.jhu.edu
… Afterwards the polymer was dried under vacuum overnight to yield poly(3-trifluoromethyl styrene) in 70% yield. The chemical structures are shown in Scheme 1. The NMR spectra and …
Number of citations: 0 jscholarship.library.jhu.edu
H Pines, E Aristoff, VN Ipatieff - Journal of the American Chemical …, 1950 - ACS Publications
The preparation of nine new trifluoromethyl-and chloro-(trifluoromethyl)-substituted styrenes is described. 2. Polymers of these styrenes were prepared and their average molecular …
Number of citations: 14 pubs.acs.org

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